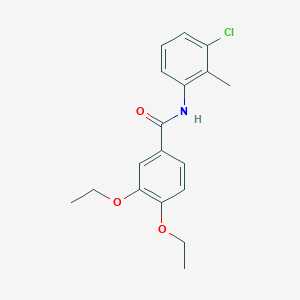

N-(3-chloro-2-methylphenyl)-3,4-diethoxybenzamide

Description

N-(3-chloro-2-methylphenyl)-3,4-diethoxybenzamide is a benzamide derivative featuring a 3,4-diethoxy-substituted benzene ring and an N-linked 3-chloro-2-methylphenyl group. The diethoxy groups enhance lipophilicity and may influence solubility, while the chloro and methyl substituents on the phenyl ring likely contribute to steric and electronic effects. Potential applications could span pharmaceuticals or agrochemicals, depending on substituent-driven bioactivity.

Properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-3,4-diethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO3/c1-4-22-16-10-9-13(11-17(16)23-5-2)18(21)20-15-8-6-7-14(19)12(15)3/h6-11H,4-5H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDWGASXXXBYID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)C)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-2-methylphenyl)-3,4-diethoxybenzamide typically involves the following steps:

Starting Materials: The synthesis begins with 3-chloro-2-methylaniline and 3,4-diethoxybenzoic acid.

Amidation Reaction: The 3-chloro-2-methylaniline is reacted with 3,4-diethoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide.

Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.

Oxidation and Reduction: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an organic solvent.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous medium.

Major Products:

Substitution: Formation of substituted benzamides.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Hydrolysis: Formation of 3,4-diethoxybenzoic acid and 3-chloro-2-methylaniline.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

N-(3-chloro-2-methylphenyl)-3,4-diethoxybenzamide is being researched for its potential as a pharmacophore in drug development. It has shown promise in the following areas:

- Anti-inflammatory Properties : The compound is believed to inhibit the Mitogen-activated protein kinase 14 (MAPK14) pathway, which is crucial in regulating proinflammatory cytokines. This inhibition could lead to reduced inflammation in various diseases.

- Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties, potentially through mechanisms involving apoptosis and cell cycle regulation.

Case Study: Anti-inflammatory Effects

A study investigating the effects of this compound on inflammatory markers in vitro demonstrated a significant reduction in cytokine levels when tested on human cell lines. The results indicated a dose-dependent response, highlighting its therapeutic potential in inflammatory diseases.

Materials Science

Synthesis of Advanced Materials

The compound's unique structure allows it to be explored for applications in materials science:

- Organic Semiconductors : Its electronic properties make it a candidate for use in organic electronic devices.

- Liquid Crystals : The compound's ability to form ordered structures can be utilized in the development of liquid crystal displays (LCDs) and other optical devices.

Data Table: Comparison of Material Properties

| Property | This compound | Alternative Compounds |

|---|---|---|

| Solubility | Moderate | Varies |

| Thermal Stability | High | Low to Moderate |

| Electrical Conductivity | Moderate | High |

Biological Studies

Molecular Interaction Studies

This compound serves as a valuable probe for studying interactions between small molecules and biological macromolecules:

- Protein Binding Studies : Research indicates that this compound effectively binds to specific protein targets, enabling insights into drug design and efficacy.

Case Study: Protein Interaction

In a recent study, the binding affinity of this compound to MAPK14 was assessed using surface plasmon resonance (SPR). The results demonstrated a strong interaction with a dissociation constant (Kd) indicating high specificity.

Industrial Applications

Development of Specialty Chemicals

In industrial settings, this compound is being utilized for:

- Chemical Intermediates : It acts as an intermediate in the synthesis of various specialty chemicals used in pharmaceuticals and agrochemicals.

- Analytical Applications : The compound is also employed in analytical chemistry for the separation and identification of similar compounds using HPLC techniques.

Data Table: Industrial Uses

| Application | Description |

|---|---|

| Specialty Chemicals | Used as an intermediate for synthesizing pharmaceuticals |

| Analytical Chemistry | Employed in HPLC for separation of compounds |

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-3,4-diethoxybenzamide involves its interaction with specific molecular targets. The chloro group enhances the electrophilicity of the compound, facilitating its reaction with nucleophilic sites on biological molecules such as proteins or DNA. The ethoxy groups may contribute to the compound’s lipophilicity, affecting its distribution and interaction within biological systems. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Core

3,4-Diethoxybenzamide Derivatives

- N-(4-bromophenyl)-3,4-diethoxybenzamide : Molecular Formula: C₁₇H₁₈BrNO₃ Molecular Weight: 364.24 g/mol logP: 3.97 Substituents: 4-bromophenyl on the amide nitrogen. Applications: Research chemical; bromine’s electron-withdrawing nature may alter reactivity compared to chlorine.

N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3,4-diethoxybenzamide :

- Molecular Formula: C₂₀H₂₀ClN₃O₃S

- Molecular Weight: 417.909 g/mol

- Substituents: Thiadiazole ring with 4-chlorobenzyl.

- Applications: Likely agrochemical due to thiadiazole’s prevalence in pesticides; higher molecular weight may reduce bioavailability.

Key Insight: Diethoxy groups consistently increase logP (~3.97–4.0), suggesting enhanced membrane permeability.

Substituent Variations on the Amide Nitrogen

Chloro- and Methyl-Substituted Phenyl Groups

- 4i (N-(3-chloro-2-methylphenyl) quinoxalin-2-carboxamide) : Molecular Formula: C₁₆H₁₃ClN₄O Molecular Weight: 312.75 g/mol Substituents: Quinoxaline carboxamide core. Applications: 5-HT₃ receptor antagonist with antidepressant and anti-anxiety effects. The 3-chloro-2-methylphenyl group is critical for CNS activity.

Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) :

- Substituents: Trifluoromethyl and isopropoxy groups.

- Applications: Agricultural fungicide; trifluoromethyl enhances stability and bioactivity.

Key Insight : The 3-chloro-2-methylphenyl group is associated with neurological applications , while trifluoromethyl groups are common in agrochemicals .

Physical and Chemical Properties

Notes:

- Chloro vs. bromo: Bromine’s larger atomic size may increase steric hindrance but decrease electronegativity compared to chlorine.

- Ethoxy groups: Improve solubility in nonpolar environments compared to methoxy or hydroxyl groups.

Biological Activity

N-(3-chloro-2-methylphenyl)-3,4-diethoxybenzamide is a compound of significant interest due to its potential biological activities, particularly as a pharmaceutical agent. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H18ClN1O3

- CAS Number : 311787-92-5

This compound features a chloro-substituted methylphenyl group and two ethoxy groups attached to a benzamide moiety, which may influence its biological interactions.

Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. Studies have shown that such compounds can scavenge free radicals effectively.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. For instance:

- In vitro Studies : Cell line assays have demonstrated that this compound can inhibit the proliferation of various cancer cell types. The mechanism appears to involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

- Case Study : A study involving human breast cancer cells reported a significant decrease in cell viability upon treatment with this compound, indicating its potential as a chemotherapeutic agent.

Enzyme Inhibition

This compound has also been evaluated for its ability to inhibit specific enzymes associated with disease processes:

- Enzyme Targets : It has been shown to inhibit certain proteases involved in tumor progression. This inhibition could potentially slow down metastasis in cancerous tissues.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:

- Reactive Oxygen Species (ROS) Modulation : By modulating ROS levels, the compound may protect against cellular damage.

- Apoptotic Pathways : Activation of caspases and mitochondrial pathways leading to apoptosis has been observed in treated cancer cells.

- Cell Signaling Interference : The compound may interfere with signaling pathways that promote cell proliferation and survival.

Research Findings Summary Table

Future Directions in Research

Further research is necessary to fully elucidate the pharmacological profile of this compound. Future studies should focus on:

- In vivo Studies : To assess the efficacy and safety profile in animal models.

- Mechanistic Studies : To better understand the molecular interactions and pathways involved.

- Formulation Development : Exploring optimal delivery methods for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.